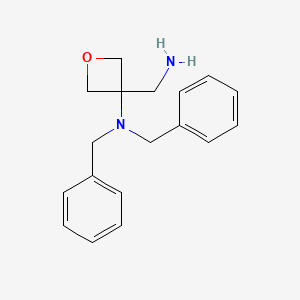

3-(aminomethyl)-N,N-dibenzyloxetan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-N,N-dibenzyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-15,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSXXTVNJOLCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725516 | |

| Record name | 3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021392-84-6 | |

| Record name | 3-[Bis(phenylmethyl)amino]-3-oxetanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021392-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine (CAS No. 1021392-84-6). As a unique trifunctional molecule incorporating a strained oxetane ring, a primary amine, and a sterically hindered tertiary amine, this compound presents significant interest for researchers, scientists, and drug development professionals. This document synthesizes available data with expert-driven predictions to offer insights into its chemical identity, structural characteristics, and key physicochemical parameters. Detailed, field-proven methodologies for its characterization are also presented, aiming to empower researchers in their application of this versatile chemical scaffold.

Introduction: The Strategic Importance of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry.[1][2] Its incorporation into molecular scaffolds can significantly influence key drug-like properties. The strained nature of the ring and the polarized carbon-oxygen bonds allow it to act as an excellent hydrogen bond acceptor, while its three-dimensional structure can improve aqueous solubility and metabolic stability.[1][2] The compound this compound is a particularly noteworthy building block as it combines the unique properties of the oxetane ring with two distinct amine functionalities, offering multiple points for chemical elaboration.[3] Its role as a synthetic intermediate in the development of pharmaceutically active compounds underscores its importance.[4] This guide aims to provide a detailed understanding of its fundamental physicochemical properties to facilitate its use in research and development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the fundamental identifiers and structural characteristics of this compound.

Nomenclature and Identifiers

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 1021392-84-6[3][5] |

| Molecular Formula | C₁₈H₂₂N₂O[3][5] |

| Molecular Weight | 282.38 g/mol [5] |

| SMILES | N(CC1=CC=CC=C1)(CC2=CC=CC=C2)C3(CN)COC3[3] |

| InChI Key | ZPSXXTVNJOLCNF-UHFFFAOYSA-N[3] |

Molecular Structure

The structure of this compound is characterized by a central, spirocyclic oxetane ring substituted at the 3-position with both an aminomethyl group and a dibenzylamino group.

Caption: Chemical structure of this compound.

The key structural features include:

-

A quaternary carbon at the 3-position of the oxetane ring, creating a sterically congested center.

-

A primary aliphatic amine (-CH₂NH₂), which is a key site for nucleophilic reactions and salt formation.

-

A tertiary amine bearing two benzyl groups, which provides significant steric bulk and influences the molecule's lipophilicity.

-

The oxetane ring , which imparts significant strain and has a profound electronic effect on the adjacent functional groups.[1]

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is critical for predicting its behavior in various chemical and biological systems. While experimental data for this compound is not extensively published, we can infer and predict several key parameters based on its structure and data from analogous compounds.

| Property | Predicted/Calculated Value | Experimental Value |

| Appearance | Powder or liquid | Not Available |

| Melting Point | Not Available | Not Available |

| Boiling Point | Not Available | Not Available |

| Solubility | Soluble in polar organic solvents | Not Available |

| pKa (primary amine) | ~8.5 - 9.5 | Not Available |

| LogP | 2.4165 (calculated)[6] | Not Available |

Basicity (pKa)

The basicity of the two amine groups is a critical parameter. The oxetane ring is known to exert a strong electron-withdrawing effect, which significantly reduces the pKa of nearby amines.[1][2]

-

Primary Amine: For an aliphatic primary amine, a typical pKa is around 10.5. However, the presence of the oxetane ring at the β-position is expected to lower this value. Literature suggests that an oxetane ring at the β-position to an amine can decrease the pKa by approximately 1.9 units.[2] Therefore, a predicted pKa in the range of 8.5 to 9.5 is a reasonable estimation for the primary aminomethyl group.

-

Tertiary Amine: The tertiary amine is also influenced by the electron-withdrawing oxetane ring. However, its basicity is further modulated by the steric hindrance of the two benzyl groups. A precise prediction is challenging without experimental data, but it is expected to be a weaker base than a simple aliphatic tertiary amine.

Experimental Protocol for pKa Determination:

A potentiometric titration is the gold standard for determining pKa values.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa values can be determined from the half-equivalence points on the titration curve. The use of specialized software for pKa calculation from titration data is recommended for accuracy.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A calculated LogP value of 2.4165 has been reported.[6] This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, a desirable characteristic in drug discovery. The two benzyl groups contribute significantly to the lipophilicity, while the polar oxetane and amine functionalities enhance hydrophilicity.

Solubility

While quantitative solubility data is not available, based on its structure, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in water is likely to be limited but can be significantly enhanced by forming a salt with an acid due to the presence of the basic amine groups.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

A multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the ten protons of the two benzyl groups.

-

Singlets or AB quartets for the benzylic methylene protons (-CH₂-Ph) and the oxetane ring methylene protons (-CH₂-O- and -CH₂-C-).

-

A signal for the aminomethyl protons (-CH₂-NH₂).

-

A broad singlet for the primary amine protons (-NH₂), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for:

-

The aromatic carbons of the benzyl groups.

-

The benzylic methylene carbons.

-

The carbons of the oxetane ring, including the quaternary carbon at the 3-position.

-

The aminomethyl carbon.

-

Generalized Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

-

Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule using chemical shifts, coupling constants, and integration values. 2D NMR techniques such as COSY and HSQC can aid in unambiguous assignments.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups.

-

N-H Stretching: The primary amine will exhibit two characteristic stretching bands in the region of 3300-3400 cm⁻¹.[7]

-

C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.[7]

-

C-O-C Stretching: The characteristic ether linkage of the oxetane ring will show a strong absorption band in the region of 950-1100 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be a suitable technique for analyzing this compound. The protonated molecule [M+H]⁺ would be expected at m/z 283.38. Tandem mass spectrometry (MS/MS) would likely show fragmentation patterns corresponding to the loss of a benzyl group or cleavage of the oxetane ring.

Synthesis and Reactivity

While a specific, detailed synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established oxetane chemistry.[1]

Caption: A plausible synthetic pathway for this compound.

The primary amine of the target molecule is a versatile functional handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the synthesis of a diverse library of derivatives. The tertiary amine is sterically hindered and less reactive. The oxetane ring can undergo ring-opening reactions under strongly acidic conditions, a reactivity that can be exploited for further synthetic manipulations.[1]

Conclusion

This compound is a compound of significant interest due to its unique combination of a reactive primary amine, a sterically hindered tertiary amine, and the influential oxetane ring. This guide has provided a detailed overview of its known and predicted physicochemical properties, offering a valuable resource for scientists working with this molecule. The provided experimental protocols serve as a starting point for the in-depth characterization of this and related compounds. Further experimental validation of the predicted properties will undoubtedly enhance our understanding and expand the applications of this versatile building block in drug discovery and materials science.

References

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

- Google Patents. (n.d.). US20160326160A1 - Process for the preparation of n-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-1,4-benzothiazepin-4-yl)-6-methyl-quinazolin-4-amine.

-

Loh, Y. S., & Wulff, J. E. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13175–13200. [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

FineBiotech. (n.d.). This compound CAS NO.1021392-84-6. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1021392-84-6: 3-(aminomethyl)-N,N-dibenzyloxetan-3-ami… [cymitquimica.com]

- 4. US20160326160A1 - Process for the preparation of n-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-1,4-benzothiazepin-4-yl)-6-methyl-quinazolin-4-amine - Google Patents [patents.google.com]

- 5. 1021392-84-6|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. orgchemboulder.com [orgchemboulder.com]

3-(aminomethyl)-N,N-dibenzyloxetan-3-amine structure elucidation

An In-Depth Technical Guide Structure Elucidation of 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of the novel small molecule, this compound (CAS 1021392-84-6).[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of methods to detail the strategic rationale behind the analytical sequence. We will demonstrate how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are synergistically integrated to build a conclusive structural assignment. The guide includes detailed, field-proven protocols, data interpretation strategies, and visualizations to illustrate the logical flow of the elucidation process, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Challenge

This compound is a unique trifunctional molecule featuring a strained oxetane ring, a primary amine, and a sterically hindered tertiary amine.[1] The oxetane motif is of increasing interest in medicinal chemistry, as its incorporation can beneficially influence key drug-like properties such as solubility, metabolic stability, and lipophilicity.[3][4][5]

The core analytical challenge lies in confirming the precise connectivity of these functional groups around a central, non-protonated quaternary carbon (C3 of the oxetane ring). The molecular formula, C₁₈H₂₂N₂O, and molecular weight of approximately 282.38 g/mol serve as the starting point for our investigation.[1][6] This guide outlines the logical progression of experiments required to move from this basic information to a fully validated three-dimensional structure.

The Integrated Elucidation Workflow

A robust structure elucidation is not a linear process but an iterative cycle of hypothesis and validation. The most effective strategy involves a tiered approach, where each technique provides a piece of the puzzle, leading to the final, unambiguous structure. This workflow prioritizes experiments that yield the most fundamental information first, such as molecular formula and functional groups, before proceeding to complex connectivity mapping.

Sources

- 1. CAS 1021392-84-6: 3-(aminomethyl)-N,N-dibenzyloxetan-3-ami… [cymitquimica.com]

- 2. This compound, CasNo.1021392-84-6 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemscene.com [chemscene.com]

spectral data for 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine

An In-Depth Technical Guide to the Spectral Analysis of 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine

Executive Summary

This technical guide provides a comprehensive analytical framework for the characterization of this compound (CAS: 1021392-84-6), a trifunctional building block with significant potential in medicinal chemistry and materials science.[1] Given the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to establish a detailed predictive profile. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also robust, field-proven protocols for its empirical validation. The guide explains the causal reasoning behind experimental design and data interpretation, ensuring a self-validating approach to structural confirmation through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to the Analyte

This compound is a unique organic molecule featuring a strained oxetane ring, a primary aminomethyl group, and a sterically hindered N,N-dibenzylamino group.[1] Its molecular formula is C₁₈H₂₂N₂O, with a corresponding molecular weight of approximately 282.38 g/mol .[1][2] The molecule's architecture, centered around a quaternary carbon at the 3-position of the oxetane ring, makes it a valuable scaffold for introducing structural complexity and rigidity in drug discovery programs.

The precise characterization of such molecules is non-negotiable for ensuring purity, confirming identity, and meeting regulatory standards. Spectroscopic analysis provides the definitive "fingerprint" of the compound, and a thorough understanding of its expected spectral features is paramount for any researcher utilizing it in a synthetic workflow. This guide establishes the expected spectroscopic signatures and provides the methodologies to confirm them.

Predictive Spectroscopic Profiles

The following sections detail the predicted . These predictions are derived from the analysis of its constituent functional groups and comparison with structurally related compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The asymmetry and unique electronic environments of the protons and carbons will give rise to a distinct set of signals.

2.1.1 Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the aromatic, benzylic, oxetane, aminomethyl, and primary amine protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 10H | Ar-H | Protons of the two phenyl rings on the benzyl groups. |

| ~ 4.50 - 4.70 | AB quartet | 4H | -O-CH₂ -C- | The two methylene groups of the oxetane ring are diastereotopic due to the chiral center, leading to a complex splitting pattern, likely an AB quartet. |

| ~ 3.60 | Singlet | 4H | -N-(CH₂ -Ph)₂ | The two benzylic methylene groups are chemically equivalent and expected to appear as a sharp singlet. |

| ~ 2.80 | Singlet | 2H | -C-CH₂ -NH₂ | The methylene protons adjacent to the primary amine. |

| ~ 1.50 | Broad Singlet | 2H | -CH₂-NH₂ | The protons of the primary amine. This signal will disappear upon D₂O exchange.[5] |

2.1.2 Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will be critical for confirming the full carbon skeleton, including the key quaternary carbon.

| Chemical Shift (δ) (ppm) | Provisional Assignment | Rationale |

| ~ 139 - 140 | C -Ar (ipso) | The quaternary aromatic carbons to which the benzylic methylenes are attached. |

| ~ 128 - 129 | C H (ortho/meta) | Aromatic carbons of the benzyl groups. |

| ~ 127 | C H (para) | Aromatic carbons of the benzyl groups. |

| ~ 78 - 80 | -O-C H₂-C- | Methylene carbons of the oxetane ring, deshielded by the adjacent oxygen atom. |

| ~ 58 - 60 | C -(CH₂NH₂)(N(Bn)₂) | The central quaternary carbon of the oxetane ring, a key signature. |

| ~ 55 - 57 | -N-(C H₂-Ph)₂ | The benzylic methylene carbons. |

| ~ 45 - 47 | -C-C H₂-NH₂ | The aminomethyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides definitive confirmation of the functional groups present. The analysis should focus on the region above 1500 cm⁻¹, as the fingerprint region below this value can be complex.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300 - 3400 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp-to-medium intensity peaks.[7] |

| 3030 - 3080 | C-H Aromatic Stretch | Benzyl Groups | Medium to weak sharp peaks. |

| 2850 - 2960 | C-H Aliphatic Stretch | Methylene Groups | Medium to strong sharp peaks. |

| ~ 1600, ~1495, ~1450 | C=C Aromatic Ring Stretch | Benzyl Groups | Multiple sharp bands of varying intensity. |

| ~ 1590 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | A medium intensity band.[7] |

| 1100 - 1250 | C-N Stretch | Dibenzylamine | Medium intensity peak. |

| 950 - 1000 | C-O-C Asymmetric Stretch | Oxetane Ring | A strong, characteristic peak for the cyclic ether. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential for confirming the molecular formula.

| Parameter | Expected Value | Rationale |

| Ionization Mode | ESI (+) | The two amine groups are basic and will readily accept a proton. |

| [M+H]⁺ (Monoisotopic) | m/z 283.1805 | Calculated for C₁₈H₂₃N₂O⁺. This provides unambiguous confirmation of the elemental composition. |

| Key Fragments | m/z 91 (C₇H₇⁺) | Tropylium ion, a highly stable fragment characteristic of benzyl groups. |

| m/z 192 (M - C₇H₇)⁺ | Loss of a benzyl radical. | |

| m/z 253 (M - CH₂NH)⁺ | Loss of the aminomethyl radical via alpha-cleavage. |

Standard Experimental Protocols

To achieve high-quality, reproducible data, adherence to standardized protocols is critical. The following methodologies are recommended for the characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[3]

-

Solubility Check : Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.[5]

-

Instrumentation : Acquire spectra on a ≥400 MHz spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard single-pulse spectrum with a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

-

To confirm the N-H protons, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet assigned to the -NH₂ group should diminish or disappear.[5]

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Obtain a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

-

Background Scan : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the anvil to ensure good contact. Co-add at least 16 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Processing : Perform an automatic baseline correction and ATR correction on the resulting spectrum.

ESI Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (~1 µg/mL) in a 50:50 acetonitrile/water mixture containing 0.1% formic acid to facilitate protonation.[8]

-

Instrumentation : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition :

-

Operate the mass spectrometer in positive ion mode.

-

Acquire a full scan spectrum over a mass range of m/z 50-500 to detect the protonated molecular ion [M+H]⁺.

-

For structural confirmation, perform tandem MS (MS/MS) analysis by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[8]

-

Data Integration and Structural Validation Workflow

No single spectroscopic technique is sufficient for unambiguous structure determination. The true power of this analysis lies in the synergistic integration of all three datasets. The workflow below illustrates the logical process for achieving full structural confirmation.

Caption: Integrated workflow for the spectroscopic validation of the target compound.

This workflow ensures trustworthiness by demanding that the molecular formula from MS is consistent with the proton and carbon counts from NMR, and that the functional groups identified by IR are supported by the chemical shifts observed in the NMR spectra.

Conclusion

References

-

Supporting Information. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. [Link]

- Google Patents. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)

-

Molbase. Synthesis of (R)-α-[[[3-[5-(aminomethyl)-2-thienyl]propyl]amino]methyl]benzyl alcohol. [Link]

-

Stevens, Erland. spectroscopy infrared alcohols and amines. YouTube, 14 Aug. 2018, [Link].

-

epistemeo. Introduction to IR Spectroscopy - Amines. YouTube, 11 Oct. 2012, [Link].

Sources

- 1. CAS 1021392-84-6: 3-(aminomethyl)-N,N-dibenzyloxetan-3-ami… [cymitquimica.com]

- 2. 1021392-84-6|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the safety and handling protocols for 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine (CAS No. 1021392-84-6). As a unique molecule featuring a strained oxetane ring and two benzylamine moieties, this compound presents a specific set of handling challenges and potential hazards that necessitate informed and rigorous safety practices. This document synthesizes available data on the constituent functional groups—oxetanes and benzylamines—to establish a robust framework for its safe utilization in research and development settings. The following sections will detail the compound's chemical identity, potential hazards, appropriate handling and storage procedures, emergency protocols, and proper disposal methods. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures, fostering a self-validating system of laboratory safety.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C18H22N2O.[1] Its structure incorporates a four-membered oxetane ring, a primary aminomethyl group, and a tertiary amine substituted with two benzyl groups.[1] The presence of the strained oxetane ring suggests potential reactivity, while the amine functionalities indicate it is likely a basic compound.[1][2]

| Property | Value | Source |

| CAS Number | 1021392-84-6 | [1][3][4][5] |

| Molecular Formula | C18H22N2O | [1][3][6] |

| Molecular Weight | 282.38 g/mol | [1][3] |

| Appearance | Powder or liquid | [5] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3][6] |

Hazard Identification and Risk Assessment

The Oxetane Moiety: A Strained Ring System

Oxetanes are four-membered cyclic ethers characterized by significant ring strain, making them more reactive than their larger ring counterparts like tetrahydrofuran.[7][8] While less reactive than epoxides, oxetanes can undergo ring-opening reactions, particularly in the presence of acids.[2][8] This inherent reactivity is a key consideration in its handling and storage.

The Benzylamine Moiety: Corrosivity and Irritation

Benzylamine is a known corrosive substance that can cause severe skin burns and eye damage.[9][10][11][12] It is also classified as harmful if swallowed or in contact with skin.[9][11][12] Inhalation of benzylamine vapors can irritate the respiratory tract and may lead to lung edema.[10] Given the presence of two benzyl groups and a primary amine, it is prudent to assume that this compound shares these hazardous properties.

Supplier-Indicated Hazards

Some chemical suppliers have assigned the following hazard statements to this compound:[6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

This information, coupled with the analysis of its functional groups, underscores the necessity for stringent safety protocols.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

-

Body Protection: A lab coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Caption: Personal Protective Equipment Workflow.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and prevent hazardous reactions.

-

Temperature: Store in a cool, dry place, ideally between 2-8°C as recommended by suppliers.[3][6]

-

Inert Atmosphere: To prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen).[3][6]

-

Light: Protect from light by storing in a dark location.[3][6]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[10][12] The basic nature of the amine groups makes it reactive with acids.

Emergency Procedures

Spills

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust. Collect the absorbed material into a sealed container for proper disposal.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][13]

Caption: Spill Response Workflow.

Waste Disposal

All waste containing this compound should be considered hazardous. Dispose of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Synthesis and Reactivity Considerations

The synthesis of this compound may involve the use of other hazardous reagents. For instance, a common route to primary amines is the reduction of nitriles using potent reducing agents like lithium aluminum hydride, which is highly reactive with water.[14] Researchers should be aware of the potential for unreacted starting materials and byproducts in their samples, which could influence the overall hazard profile. The presence of the strained oxetane ring and the nucleophilic amine groups suggests that this molecule could be a valuable intermediate in medicinal chemistry.[1][15][16]

Conclusion

While this compound is a compound with potential for further research and development, its handling demands a high level of caution. By understanding the inherent reactivity of the oxetane ring and the corrosive nature of the benzylamine moieties, researchers can implement the necessary safety protocols to mitigate risks. Adherence to the guidelines outlined in this document will help ensure a safe laboratory environment for all personnel.

References

-

Wikipedia. Oxetane. [Link]

-

Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

-

Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products (2025-06-27). [Link]

-

PMC - NIH. Oxetanes: formation, reactivity and total syntheses of natural products (2025-06-27). [Link]

-

Taylor & Francis Online. Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. [Link]

-

Inchem.org. ICSC 1338 - BENZYLAMINE. [Link]

-

Evidentic. Buy 3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride (EVT-11906775). [Link]

-

LookChem. This compound CAS NO.1021392-84-6. [Link]

-

OECD Existing Chemicals Database. 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2 (2003-10-22). [Link]

Sources

- 1. CAS 1021392-84-6: 3-(aminomethyl)-N,N-dibenzyloxetan-3-ami… [cymitquimica.com]

- 2. Oxetane - Wikipedia [en.wikipedia.org]

- 3. 1021392-84-6|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound, CasNo.1021392-84-6 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 6. achmem.com [achmem.com]

- 7. d-nb.info [d-nb.info]

- 8. tandfonline.com [tandfonline.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. ICSC 1338 - BENZYLAMINE [inchem.org]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 16. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Oxetane Motif: A Technical Guide to Unlocking Novel Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane motif, a four-membered saturated ether, has emerged from a niche curiosity to a validated and powerful tool in drug discovery.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional geometry—offers a compelling solution to many of the challenges faced in optimizing lead compounds.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of substituted oxetanes. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present quantitative data to empower researchers to effectively leverage this versatile scaffold in their drug discovery programs.

The Rationale for Oxetane Incorporation: Beyond a Simple Spacer

The utility of the oxetane ring extends far beyond its role as a mere structural element. Its true power lies in its ability to predictably and profoundly modulate the physicochemical and pharmacokinetic properties of a molecule.[5][6]

A Superior Bioisostere: Outperforming Traditional Moieties

One of the most powerful applications of the oxetane ring is as a bioisosteric replacement for common functional groups, such as gem-dimethyl and carbonyl moieties.[3][7] This substitution can lead to significant improvements in a compound's drug-like properties.

-

gem-Dimethyl Replacement: The oxetane ring can serve as a hydrophilic surrogate for the gem-dimethyl group.[7] While occupying a similar steric volume, the oxetane introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and dramatically improve aqueous solubility.[7]

-

Carbonyl Replacement: As a carbonyl surrogate, the oxetane ring maintains a comparable dipole moment and hydrogen-bonding capacity but is generally more resistant to metabolic degradation.[2][3] This can lead to improved metabolic stability and a longer in vivo half-life.

Fine-Tuning Physicochemical Properties: A Quantitative Impact

The introduction of an oxetane can have a dramatic and quantifiable effect on key molecular properties that are critical for a drug's success.

| Property | Impact of Oxetane Incorporation | Quantitative Example | Reference |

| Aqueous Solubility | Significant increase | Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. | [8] |

| Lipophilicity (LogD) | Reduction | Introduction of an oxetane lowered LogD by ~0.8 units in comparison to aminocyclopropane and aminocyclobutane derivatives. | [9] |

| Basicity (pKa) | Reduction of adjacent amines | An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units. | [10] |

| Metabolic Stability | Generally increased | Oxetane-containing compounds often exhibit improved stability in human liver microsome assays. | [5] |

Synthesis of Biologically Active Oxetanes: Key Methodologies

The successful incorporation of the oxetane motif into a drug discovery pipeline hinges on the availability of robust and versatile synthetic methods. While the synthesis of this strained four-membered ring can be challenging, several reliable strategies have been developed.[11]

Williamson Etherification: A Classic Approach

This intramolecular cyclization of a 1,3-diol derivative remains a widely used and effective method for the synthesis of 3-substituted oxetanes.

Experimental Protocol: Synthesis of 3-Aryl-3-(hydroxymethyl)oxetane

-

Starting Material: 2-Aryl-propane-1,3-diol.

-

Tosylation: To a solution of the diol in pyridine, add one equivalent of p-toluenesulfonyl chloride (TsCl) at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Cyclization: Add a strong base, such as sodium hydride (NaH), to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir until the cyclization is complete.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography on silica gel.

The Paternò-Büchi Reaction: A Photochemical Approach

This [2+2] photocycloaddition between a carbonyl compound and an alkene provides a direct and atom-economical route to a wide range of substituted oxetanes.[12][13][14]

Experimental Protocol: Synthesis of a Spirocyclic Oxetane

-

Reactants: A cyclic ketone and an electron-deficient alkene (e.g., maleic anhydride).

-

Reaction Setup: In a quartz reaction vessel, dissolve the ketone and alkene in an appropriate solvent (e.g., acetonitrile). Add a photosensitizer if necessary.

-

Irradiation: Irradiate the solution with a UV lamp (e.g., 300 nm) at room temperature with constant stirring. Monitor the reaction progress by TLC or GC-MS.

-

Purification: Upon completion, remove the solvent under reduced pressure and purify the resulting spirocyclic oxetane by column chromatography.

Diagram: Key Synthetic Routes to Substituted Oxetanes

Caption: Major synthetic strategies for the construction of the oxetane ring.

Biological Activities of Substituted Oxetanes: A Therapeutic Goldmine

The unique properties of the oxetane ring have been exploited to develop potent and selective inhibitors for a wide range of biological targets, leading to promising drug candidates in various therapeutic areas.[5][6]

Anticancer Activity: From Microtubule Stabilization to Kinase Inhibition

The most famous oxetane-containing natural product, Paclitaxel (Taxol®) , revolutionized cancer chemotherapy.[15] Its oxetane ring is crucial for its ability to stabilize microtubules, leading to mitotic arrest and apoptosis in cancer cells.[15]

Beyond microtubule targeting, substituted oxetanes have shown significant promise as inhibitors of various kinases implicated in cancer progression. For instance, oxetane-containing compounds have demonstrated potent inhibition of Bruton's tyrosine kinase (BTK) and mTOR, with improved pharmacokinetic profiles compared to their non-oxetane counterparts.[5]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.[3][16][17][18][19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the oxetane-containing compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Workflow for Anticancer Drug Screening

Caption: The role of oxetane-based BACE1 inhibitors in preventing the formation of amyloid-β plaques.

Pharmacokinetics and Clinical Landscape

The beneficial effects of oxetane incorporation on physicochemical properties often translate to improved pharmacokinetic profiles, including enhanced oral bioavailability and metabolic stability. [5][20][21]Several oxetane-containing drug candidates have progressed into clinical trials for various indications, including cancer, autoimmune diseases, and viral infections, underscoring the therapeutic potential of this versatile scaffold. [10][13] Experimental Protocol: Human Liver Microsomal Stability Assay

This in vitro assay is a standard method for assessing the metabolic stability of a compound. [1][11][15][22][23]

-

Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a suitable buffer.

-

Incubation: Incubate the mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Perspectives

The oxetane ring has firmly established itself as a valuable and versatile component of the medicinal chemist's toolbox. Its ability to confer favorable physicochemical and pharmacokinetic properties has led to the development of numerous promising drug candidates across a spectrum of therapeutic areas. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of substituted oxetanes, paving the way for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles. As our understanding of the intricate interplay between the oxetane motif and biological systems deepens, we can anticipate the emergence of even more innovative and impactful oxetane-containing drugs in the years to come.

References

-

A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives. (2022-10-15). Available at: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2023-12-05). European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023-09-07). Journal of Medicinal Chemistry, 66(18), 12431-12459. Available at: [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. Available at: [Link]

-

Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. Available at: [Link]

-

A Mini-review on Synthesis and Antiviral Activity of Natural Product Oxetanocin A Derivatives. (2022-10-15). Mini-Reviews in Medicinal Chemistry, 23(1), 2-14. Available at: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2023-12-05). European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]

-

Synthesis and antiviral activity of carbocyclic oxetanocin analogues (C-OXT-A, C-OXT-G) and related compounds. II. (1991-11-01). Journal of Medicinal Chemistry, 34(11), 3377-3383. Available at: [Link]

-

PACLITAXEL AS ANTICANCER AGENT: ISOLATION, ACTIVITY, SYNTHESIS AND STABILITY. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available at: [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available at: [Link]

-

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available at: [Link]

-

Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023-09-07). Journal of Medicinal Chemistry, 66(18), 12431-12459. Available at: [Link]

-

Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. (2020-04-05). Biomolecules, 10(4), 569. Available at: [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021-10-06). MedChemComm, 12(11), 2097-2104. Available at: [Link]

-

Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease. (2017-01-05). European Journal of Medicinal Chemistry, 125, 1213-1224. Available at: [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

-

Oxetane Synthesis through the Paternò-Büchi Reaction. (2013-09-16). Molecules, 18(9), 11384-11428. Available at: [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023-09-07). Journal of Medicinal Chemistry, 66(18), 12431-12459. Available at: [Link]

-

Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry. Available at: [Link]

-

Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2018-05-17). ACS Medicinal Chemistry Letters, 9(6), 524-528. Available at: [Link]

-

Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. (2021-08-12). STAR Protocols, 2(3), 100725. Available at: [Link]

-

Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]

-

Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023-07-12). Organic Process Research & Development, 27(8), 1541-1548. Available at: [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at: [Link]

-

Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. (2022-08-06). ACS Omega, 7(33), 28691-28738. Available at: [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023-09-07). Journal of Medicinal Chemistry, 66(18), 12431-12459. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016-09-15). Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

-

Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease. Semantic Scholar. Available at: [Link]

-

log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle).. ResearchGate. Available at: [Link]

-

Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2012-08-10). The Journal of Organic Chemistry, 77(17), 7568-7572. Available at: [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010-04-22). Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]

-

Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. Available at: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2023-12-05). European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025?. (2024-11-20). Expert Opinion on Drug Discovery, 1-19. Available at: [Link]

-

Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. (2017-08-01). Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3474. Available at: [Link]

-

(PDF) Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. ResearchGate. Available at: [Link]

-

Discovery of BACE-1 inhibitors using an integrated computational and experimental approach. Available at: [Link]

Sources

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.2.6. Microsomal stability assays [bio-protocol.org]

- 12. healthcareview.media [healthcareview.media]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. atcc.org [atcc.org]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. researchgate.net [researchgate.net]

The Oxetane Ring: A Modern Alchemical Tool in Medicinal Chemistry

Abstract

In the modern drug discovery landscape, the relentless pursuit of finely tuned molecular properties is paramount. Medicinal chemists, akin to modern-day alchemists, seek to transmute lead compounds into effective, safe, and bioavailable drugs. Among the myriad tools in their arsenal, the oxetane ring has emerged as a uniquely powerful and versatile motif. This guide provides an in-depth technical exploration of the oxetane ring's role in medicinal chemistry, moving beyond a simple cataloging of its applications. We will delve into the fundamental principles that govern its utility, from its profound impact on physicochemical and pharmacokinetic properties to its strategic deployment as a bioisostere. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field, but a practical guide to leveraging the oxetane motif to overcome common drug discovery challenges. We will explore the causality behind its effects, provide validated experimental protocols, and showcase its successful application through illustrative case studies.

The Rise of a Four-Membered Ring: More Than Just a Structural Curiosity

The oxetane, a four-membered cyclic ether, was once considered a niche structural element. However, a deeper understanding of its unique stereoelectronic properties has propelled it to the forefront of modern medicinal chemistry. Its compact, polar, and three-dimensional nature allows it to impart significant and often predictable changes to a molecule's profile.[1]

The inherent ring strain of approximately 106 kJ/mol contributes to its distinct chemical character, yet it exhibits remarkable stability in physiological conditions when appropriately substituted.[1][2] This blend of contained energy and stability is a key aspect of its utility. The oxygen atom's lone pairs are more exposed than in larger cyclic ethers, making the oxetane a potent hydrogen bond acceptor.[3]

The Oxetane as a Bioisosteric Chameleon

A primary application of the oxetane ring is as a bioisostere, a molecular mimic that can replace other functional groups to modulate properties while retaining or enhancing biological activity.[4]

A Hydrophilic Surrogate for the gem-Dimethyl Group

The gem-dimethyl group is often introduced to block metabolic oxidation at a methylene position. However, this typically comes at the cost of increased lipophilicity, which can negatively impact solubility and other ADME properties.[3][5] The oxetane ring serves as an excellent hydrophilic replacement for the gem-dimethyl group, occupying a similar steric volume while introducing polarity.[4][6] This substitution can disrupt unfavorable lipophilic interactions and significantly improve aqueous solubility.[4]

A Metabolically Robust Carbonyl Mimic

The oxetane ring can also function as a bioisostere for the carbonyl group. It maintains a comparable dipole moment and hydrogen-bonding capacity but is generally more resistant to metabolic degradation.[1][6] This is particularly advantageous in mitigating metabolic liabilities associated with ketones and aldehydes.

Tuning Molecular Properties with Surgical Precision: The Impact of the Oxetane Ring

The incorporation of an oxetane ring can profoundly and predictably alter a molecule's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Enhancing Aqueous Solubility

Replacing a gem-dimethyl group with an oxetane can dramatically increase aqueous solubility, with reports of increases ranging from 4-fold to over 4000-fold depending on the molecular context.[4][5] This is a critical advantage for improving the oral bioavailability of drug candidates.

Modulating Lipophilicity (LogD)

Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[6] This reduction in LogD can be beneficial for reducing off-target toxicity and improving overall drug-like properties.

Fine-Tuning Basicity (pKa)

The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines. Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[4] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.

Improving Metabolic Stability

The oxetane ring is generally more metabolically stable than many common functional groups.[1] Its incorporation can block metabolically labile sites and redirect metabolism away from cytochrome P450 (CYP) enzymes, potentially reducing drug-drug interactions.[7]

Table 1: Comparative Physicochemical Properties of Oxetane Analogs

| Parent Compound (Functional Group) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference | Reference(s) |

| Compound A (gem-Dimethyl) | Compound A' (Oxetane) | Aqueous Solubility | 10 µg/mL | 40 mg/mL | ~4000x increase | [4][5] |

| Compound B (gem-Dimethyl) | Compound B' (Oxetane) | LogD at pH 7.4 | 3.5 | 2.7 | ΔLogD = -0.8 | [6] |

| Compound C (Amine) | Compound C' (α-Oxetane Amine) | pKa | 9.8 | 7.1 | ΔpKa = -2.7 | [4] |

| Compound D (Carbonyl) | Compound D' (Oxetane) | Metabolic Stability (HLM) | High Clearance | Low Clearance | Significant Improvement | [1] |

Synthetic Strategies: Accessing the Oxetane Core

The growing appreciation for the oxetane motif has spurred the development of robust synthetic methodologies.

The Paternò-Büchi Reaction: A Photochemical Approach

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[8][9] This method is particularly useful for accessing structurally complex oxetanes.

Experimental Protocol: Paternò-Büchi Reaction for Substituted Oxetane Synthesis

-

Reactant Preparation: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and the alkene (2.0-5.0 eq) in a suitable solvent (e.g., acetonitrile, benzene). The concentration should typically be in the range of 0.05-0.2 M.

-

Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl.

-

Irradiation: Irradiate the reaction mixture with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature (typically ambient). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired oxetane.

Williamson Etherification: A Classic Route to Oxetanes

The intramolecular Williamson etherification of a 1,3-halohydrin is a common and reliable method for constructing the oxetane ring.[10]

Experimental Protocol: Synthesis of 3-Aryl-3-(hydroxymethyl)oxetane via Williamson Etherification

-

Diol Preparation: Synthesize the corresponding 2-arylpropane-1,3-diol.

-

Monotosylation: To a solution of the diol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise. Stir the reaction at 0 °C for 4-6 hours.

-

Cyclization: Add a solution of sodium hydroxide (2.0 eq) in water and stir the reaction at room temperature overnight.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.[11]

Synthesis of Key Building Blocks

The availability of versatile oxetane building blocks is crucial for their widespread application.

-

3-Oxetanol: A concise synthesis of oxetan-3-ol can be achieved from epichlorohydrin in a multi-step process involving epoxide opening, esterification, electrophilic addition, and ring-closure.[3][12]

-

2-Oxa-6-azaspiro[3.3]heptane: This spirocyclic building block, a valuable surrogate for morpholine, can be synthesized from tribromopentaerythritol via cyclization with a suitable amine, followed by deprotection.[13][14]

Case Studies: The Oxetane Ring in Action

The true measure of a medicinal chemistry tool lies in its successful application in drug discovery programs.

Kinase Inhibitors: Improving Potency and Physicochemical Properties

In the development of mTOR inhibitors, the introduction of an oxetane moiety has been shown to enhance both potency and pharmacokinetic properties.[1] For example, in a series of PI3K/mTOR inhibitors, the replacement of a less stable group with an oxetane led to a compound with improved metabolic stability and oral bioavailability.

Diagram: The PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often dysregulated in cancer.

Navigating the Blood-Brain Barrier: Oxetanes in CNS Drug Discovery

Achieving sufficient brain penetration is a major hurdle in the development of drugs for central nervous system (CNS) disorders.[15][16] The properties of the oxetane ring, particularly its ability to reduce pKa and modulate lipophilicity, can be harnessed to improve blood-brain barrier permeability. In a CNS drug discovery program, the introduction of an oxetane to a lead compound resulted in a significant increase in brain exposure by reducing its affinity for efflux transporters.

Experimental Protocols for Property Assessment

To empirically validate the impact of oxetane incorporation, standardized in vitro assays are essential.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[2][14]

Protocol: In Vitro Microsomal Stability Assay

-

Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C.

-

Initiation: Add the test compound to the incubation mixture. Initiate the reaction by adding a solution of NADPH.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11][17]

Aqueous Solubility Assay

This assay determines the maximum concentration of a compound that can dissolve in an aqueous solution.[13]

Protocol: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

Addition to Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.[12]

Conclusion and Future Perspectives

The oxetane ring has firmly established itself as a valuable tool in the medicinal chemist's repertoire. Its ability to predictably and favorably modulate key drug-like properties makes it a powerful strategy for overcoming common challenges in drug discovery. As our understanding of its subtle stereoelectronic effects deepens and as new synthetic methodologies continue to emerge, the applications of the oxetane motif are poised to expand even further. From its role as a versatile bioisostere to its use in fine-tuning ADME properties, the oxetane ring will undoubtedly continue to play a pivotal role in the design and development of the next generation of therapeutics.

References

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (2017). Synlett, 28(05), 539-543. [Link]

-

Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. (2023). The Journal of Organic Chemistry, 88(8), 6476-6488. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews, 116(19), 11867-11925. [Link]

-

Study on Synthesis Of Oxetan-3-ol. (2016). MATEC Web of Conferences, 61, 12006. [Link]

-

Aqueous Solubility - Creative Biolabs. (n.d.). Retrieved January 10, 2026, from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

-

Blood-Brain Barrier and CNS Drug Discovery. (n.d.). Retrieved January 10, 2026, from [Link]

-

Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. (2024). Angewandte Chemie International Edition, 63(42), e202410554. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2021). Organic Chemistry Frontiers, 8(23), 6615-6625. [Link]

-

Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). Organic & Biomolecular Chemistry, 21(27), 5649-5654. [Link]

-

metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved January 10, 2026, from [Link]

-

New experimental models of the blood-brain barrier for CNS drug discovery - PMC. (n.d.). Retrieved January 10, 2026, from [Link]

-

Chemical Space Exploration of Oxetanes - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

What does a dot mean in chemical formula? - Quora. (n.d.). Retrieved January 10, 2026, from [Link]

-

Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2020). Pharmacology & Pharmacy, 11(10), 255-266. [Link]

-

New experimental models of the blood-brain barrier for CNS drug discovery - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. (2015). Pharmaceutical Research, 32(6), 1930-1946. [Link]

-

Computational Chemistry in Blood Brain Barrier penetration for CNS Drug Discovery. (2021). Pharmacelera. [Link]

-

The Use of Dots in Chemical Formulas. (n.d.). Retrieved January 10, 2026, from [Link]

-

Drawing dot structures (video) - Khan Academy. (n.d.). Retrieved January 10, 2026, from [Link]

-

Paternò–Büchi reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. atlantis-press.com [atlantis-press.com]

- 12. thieme.de [thieme.de]

- 13. researchgate.net [researchgate.net]

- 14. Blood-Brain Barrier and CNS Drug Discovery [drugdiscoverychemistry.com]

- 15. New experimental models of the blood-brain barrier for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 17. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Medicinal Chemistry Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Amino-3-(aminomethyl)oxetanes

Introduction: The Oxetane Ring, a Paradigm Shift in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is relentless. For decades, chemists have relied on established bioisosteric replacements to overcome challenges such as poor solubility, metabolic instability, and off-target toxicity. The introduction of the oxetane ring, and specifically 3,3-disubstituted oxetanes, marked a significant advancement in this field.[1][2] This guide provides an in-depth exploration of the discovery and synthetic history of a particularly valuable building block: 3-amino-3-(aminomethyl)oxetane. This seemingly simple, yet elegant molecule has unlocked new avenues for drug design, offering a unique combination of properties that address long-standing challenges in the development of therapeutics.

The oxetane moiety, a four-membered cyclic ether, is characterized by a significant ring strain of approximately 106 kJ/mol, which imparts a nearly planar conformation.[2] This structural rigidity, coupled with the polarity of the ether oxygen, allows oxetanes to serve as effective bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][3] Seminal work by Carreira and coworkers in the early 2000s demonstrated that replacing a gem-dimethyl group with an oxetane could block metabolically labile positions without the associated increase in lipophilicity, a common drawback of the former.[3][4] This discovery ignited a surge of interest in the oxetane scaffold, transforming it from a synthetic curiosity to a staple in the medicinal chemist's toolbox.[4]

This guide will delve into the historical context of the synthesis of 3,3-disubstituted oxetanes, leading to the development of methodologies for preparing the versatile 3-amino-3-(aminomethyl)oxetane. We will explore the key synthetic strategies, the rationale behind the experimental choices, and provide detailed protocols for the synthesis of this important building block.

The Genesis of a Bioisostere: Early Synthetic Strategies and the Rise of Oxetan-3-one

The journey to 3-amino-3-(aminomethyl)oxetane is intrinsically linked to the development of reliable methods for the synthesis of its key precursor, oxetan-3-one. Early approaches to oxetane synthesis were often challenging due to the inherent ring strain, which makes their formation kinetically and thermodynamically less favorable compared to their five- and six-membered counterparts.[1]

A significant breakthrough came with the development of a practical, multi-step synthesis of oxetan-3-one from readily available starting materials.[1] This process, often starting from dihydroxyacetone dimer, provided a scalable route to this crucial intermediate, paving the way for the exploration of a wide range of 3-substituted and 3,3-disubstituted oxetanes.[1]

With a reliable source of oxetan-3-one, researchers began to investigate its reactivity, particularly its utility in constructing the 3,3-disubstituted pattern. This substitution is particularly desirable in medicinal chemistry as it avoids the introduction of a new chiral center and provides steric shielding to the oxetane ring, enhancing its stability.[3]

Key Synthetic Pathways to 3-Amino-3-(aminomethyl)oxetane

The synthesis of 3-amino-3-(aminomethyl)oxetane from oxetan-3-one hinges on the sequential introduction of two nitrogen-containing functionalities at the C3 position. Two powerful named reactions in organic chemistry have proven to be particularly effective in this regard: the Strecker synthesis and the Henry (nitroaldol) reaction.

The Strecker Synthesis Approach

The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes or ketones.[5][6] Its application to oxetan-3-one provides a direct route to an α-aminonitrile intermediate, which can be further elaborated to the desired diamine.

The causality behind this choice lies in the three-component nature of the Strecker reaction, which allows for the direct formation of a carbon-carbon bond and a carbon-nitrogen bond in a single step. The use of a cyanide source, such as trimethylsilyl cyanide (TMSCN), and an amine is a highly efficient way to introduce the required functionalities.

Experimental Protocol: Strecker Synthesis for 3-Amino-3-(aminomethyl)oxetane Precursor

Step 1: Formation of 3-Amino-3-cyanooxetane

-

Reaction: Oxetan-3-one is reacted with an amine (e.g., dibenzylamine as a protected form of ammonia) and a cyanide source (e.g., TMSCN).

-

Rationale: The reaction proceeds via the in situ formation of an iminium ion from the ketone and the amine, which is then attacked by the cyanide nucleophile. Dibenzylamine is often used as the amine source to introduce a protected amino group that can be deprotected in a later step.

-

Detailed Protocol:

-